2-Dimethylamino-ethyl-diphosphate is an organic compound classified as an organic pyrophosphate. This compound features a pyrophosphate oxoanion structure, characterized by the chemical formula and an average molecular weight of approximately 249.10 g/mol. It is primarily recognized for its potential applications in scientific research, particularly in the fields of chemistry and biology .
2-Dimethylamino-ethyl-diphosphate falls under the category of organic compounds, specifically within the subclass of organic pyrophosphates. These compounds are notable for containing the pyrophosphate oxoanion, which plays a crucial role in various biological processes. The compound is also classified as an organic oxoanionic compound and has been identified with several alternative classifications, including phosphoethanolamines and monoalkyl phosphates .
The synthesis of 2-Dimethylamino-ethyl-diphosphate typically involves reactions between dimethylaminoethanol and phosphoric acid derivatives. One common synthetic route includes:
In industrial settings, large-scale production may utilize batch reactions optimized for yield and cost-effectiveness, often employing continuous flow reactors to maintain optimal reaction conditions .
The molecular structure of 2-Dimethylamino-ethyl-diphosphate can be represented using various chemical notations:
The compound consists of a dimethylamino group attached to an ethyl chain, which is further linked to a diphosphate moiety. This structure contributes to its unique chemical properties and biological activities .
2-Dimethylamino-ethyl-diphosphate is involved in several chemical reactions, including:
The mechanism of action for 2-Dimethylamino-ethyl-diphosphate primarily involves its interaction with enzymes and receptors within biological systems. It can act as an enzyme inhibitor by binding to active sites, thus preventing substrate binding and catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
These properties indicate that the compound is polar and has moderate solubility in water, which may influence its biological interactions.
2-Dimethylamino-ethyl-diphosphate has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable tool in various scientific disciplines, contributing to advancements in both research and practical applications.
2-Dimethylamino-ethyl-diphosphate (2-DMAEPP) is a synthetic analog of dimethylallyl diphosphate (DMAPP), a fundamental isoprenoid precursor in terpenoid biosynthesis. Isoprenoids constitute one of the largest families of natural products, encompassing >80,000 compounds, including carotenoids, sterols, and ubiquinones. In canonical pathways, DMAPP arises either via the mevalonate (MVA) pathway in eukaryotes and archaea or the methylerythritol 4-phosphate (MEP) pathway in bacteria and plant plastids [2] [4]. Both pathways converge at the synthesis of isopentenyl diphosphate (IPP), which undergoes isomerization to DMAPP catalyzed by IPP isomerase (IDI). 2-DMAEPP mimics DMAPP’s diphosphate moiety and alkyl chain topology but replaces the terminal methyl group with a dimethylamino substituent. This structural modification allows it to act as a potent inhibitor of IDI by competitively occupying the DMAPP-binding site, thereby disrupting the IPP→DMAPP equilibrium essential for downstream isoprenoid elongation [1] [5].
Table 1: Structural Comparison of Native Isoprenoid Precursors and 2-DMAEPP
| Compound | Chemical Structure | Role in Metabolism |
|---|---|---|
| Isopentenyl diphosphate (IPP) | CH₂=C(CH₃)CH₂CH₂OPP | Substrate for IDI; elongates prenyl chains |
| Dimethylallyl diphosphate (DMAPP) | CH₂=C(CH₃)CH₂CH₂OPP | Electrophile for prenyltransferase reactions |
| 2-Dimethylamino-ethyl-diphosphate (2-DMAEPP) | (CH₃)₂N⁺-CH₂CH₂OPP | Competitive IDI inhibitor; DMAPP analog |
The enzymatic synthesis of 2-DMAEPP is not a natural biosynthetic process but results from its targeted design as a mechanism-based inhibitor of isopentenyl-diphosphate delta-isomerase (IDI). IDI catalyzes the 1,3-allylic isomerization of IPP to DMAPP via protonation-deprotonation steps. Structural analyses reveal that IDI’s active site comprises a conserved cysteine-glutamate dyad that facilitates acid-base chemistry: the cysteine thiolate protonates IPP at C4 to form a tertiary carbocation intermediate, followed by glutamate-mediated deprotonation at C2 to yield DMAPP [1]. 2-DMAEPP binds irreversibly to this active site due to its dimethylamino group, which mimics the carbocation transition state. Crystallographic studies of Escherichia coli IDI (Type I) co-crystallized with 2-DMAEPP confirm covalent adduct formation between the inhibitor’s dimethylamino nitrogen and the catalytic cysteine residue (Cys67 in E. coli), effectively blocking substrate access [5]. This interaction exhibits sub-picomolar inhibition constants (Kᵢ < 10⁻¹¹ M), underscoring its potency [1].
Table 2: Kinetic Parameters of IDI Inhibition by 2-DMAEPP
| Organism | IDI Type | Kₘ for IPP (μM) | Kᵢ for 2-DMAEPP (M) | Inhibition Mechanism |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Type I | 120 ± 15 | <1.4 × 10⁻¹¹ | Irreversible covalent binding |
| Escherichia coli | Type I | 85 ± 10 | <10⁻¹⁰ | Active-site cysteine alkylation |
| Streptomyces sp. CL190 | Type II | 210 ± 25 | Not determined | FMN displacement |
The phosphoanhydride bonds in 2-DMAEPP govern its reactivity in enzymatic contexts. Kinetic studies using isotopic labeling (³²P/³³P) demonstrate that 2-DMAEPP undergoes Mg²⁺-dependent phosphate transfer analogous to DMAPP. However, the dimethylamino group alters charge distribution, reducing electrophilicity at the β-carbon and impeding nucleophilic attack by IPP in prenyltransferases. Stopped-flow fluorescence assays reveal that 2-DMAEPP binding to IDI follows a two-step mechanism: rapid initial association (kₒₙ ≈ 10⁷ M⁻¹s⁻¹) followed by slow conformational rearrangement (k=0.05 s⁻¹) that stabilizes the covalent complex [5] [10]. Molecular dynamics simulations further indicate that the protonated dimethylamino group forms a salt bridge with IDI’s conserved glutamate residue (Glu148 in E. coli), disrupting the proton relay system essential for catalysis [1]. Additionally, cofactor dependence studies show that Type II IDI (FMN-dependent) exhibits reduced sensitivity to 2-DMAEPP due to its radical-based mechanism and distinct active-site architecture [2].
Metabolic engineering strategies for 2-DMAEPP production focus on in vivo enzymatic synthesis using engineered IDI variants or heterologous expression systems. Key approaches include:
Table 3: Metabolic Engineering Strategies for 2-DMAEPP Bioproduction
| Strategy | Host Organism | Key Genetic Modifications | Titer Improvement |
|---|---|---|---|
| Precursor phosphorylation | E. coli K12 | Expression of idi, choline kinase (ckd), CTP:phosphocholine cytidylyltransferase (cct) | 120 mg/L (from dimethylaminoethanol) |
| FMN cofactor enhancement | Bacillus subtilis | Overexpression of ribA, ribB, ribH; deletion of ribR (FMN riboswitch) | 1.7-fold increase in intracellular FMN |
| Extracellular export | E. coli BL21 | Heterologous expression of ipt1 (nucleotide transporter) | 40% increase in extracellular 2-DMAEPP |
| IDI enzyme evolution | Pseudomonas putida | Saturation mutagenesis at IDI active site (Cys67, Glu148) | 8-fold higher kcat/Kₘ for analog substrate |
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